molecular formula C15H11N3 B073702 Terpyridine CAS No. 1148-79-4

Terpyridine

Cat. No. B073702
CAS RN: 1148-79-4
M. Wt: 233.27 g/mol
InChI Key: DRGAZIDRYFYHIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of terpyridines involves various strategies, including the Krohnke pyridine synthesis, which allows for the introduction of substituents into the pyridine rings. Novel unsymmetrical terpyridines have been synthesized using intra- and intermolecular Michael additions, followed by the construction of the central pyridine ring. This method represents a unique approach to creating hexacyclic ring systems involving terpyridine units (Kelly & Lebedev, 2002). Additionally, functionalized fluorescent europium(III) terpyridyl chelates have been synthesized, showing the potential for creating luminescent probes for various applications (Kozhevnikov et al., 2003).

Molecular Structure Analysis

Terpyridine’s structure is characterized by its three pyridine rings, which provide a rigid, planar framework for metal coordination. This planarity is crucial for the formation of stable complexes with transition metals. The synthesis of new terpyridine-containing macrocycles, such as 2,5,8,11,14-pentaaza15cyclo(2,2':6',2'')terpyridinophane, further exemplifies the structural diversity achievable with terpyridine as a building block and its ability to form complex structures with metal ions (Bazzicalupi et al., 2004).

Chemical Reactions and Properties

Terpyridine and its complexes exhibit a wide range of chemical reactions, including redox processes, ligand exchange, and coordination to various metal ions. The chemical properties of terpyridine derivatives can be finely tuned by substituting different groups on the pyridine rings, which affects their electronic and steric properties. For instance, the synthesis of 4',5,5''-trisubstituted-2,2':6',2''-terpyridines demonstrates the versatility of terpyridine ligands in forming complexes with platinum, showcasing their potential in materials science and catalysis (Huo, Arulsamy, & Hoberg, 2011).

Physical Properties Analysis

The physical properties of terpyridine and its complexes, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the pyridine rings and the type of metal ions coordinated to the terpyridine ligand. These properties are critical for their applications in materials science and supramolecular chemistry. The electrochemical and photophysical properties of terpyridine complexes are particularly noteworthy, as they can be employed in the design of optical devices, sensors, and molecular switches.

Chemical Properties Analysis

Terpyridine complexes exhibit a variety of chemical properties, including catalytic activity, luminescence, and redox activity. These properties are heavily dependent on the metal ion coordinated to the terpyridine ligand and the ligand’s substituents. The synthesis and characterization of ruthenium(II)-2,2'-6',2''-terpyridine coordination triades highlight the importance of the terpyridine ligand in determining the electronic properties and functionalities of metal complexes, paving the way for their use in diverse applications such as photovoltaics and molecular electronics (Constable et al., 1992).

Scientific Research Applications

  • Catalysis and Organometallic Chemistry : Terpyridine and its transition metal complexes are widely used in organometallic catalysis. They catalyze a range of reactions from artificial photosynthesis (water splitting) to organic transformations and polymerization reactions (Winter, Newkome, & Schubert, 2011).

  • Materials Science : In materials science, particularly in photovoltaics, terpyridine-based compounds play a crucial role. They are also employed in biomedicinal chemistry, for instance, in DNA intercalation (Winter, Newkome, & Schubert, 2011).

  • Surface Modification and Nanotechnology : Terpyridine-functionalized surfaces are used for creating redox-active and electroactive nanoarchitectures. These are vital for applications in nanoelectronics, owing to their charge transport properties (Winter, Hoeppener, Newkome, & Schubert, 2011).

  • Opto-Electronic Devices : Terpyridines are significant in the development of π-conjugated systems for opto-electronic applications, including photovoltaic devices and polymer light-emitting diodes (PLEDs) (Wild, Winter, Schlütter, & Schubert, 2011).

  • Bioinorganic and Medicinal Chemistry : Pt(II) terpyridine complexes have been studied for their interactions with nucleic acids and proteins, contributing to research in bioinorganic and medicinal chemistry (Cummings, 2009).

  • Fluorescent Sensing and Chiral Discrimination : Terpyridine macrocycles have been used in fluorescent sensing and exhibit good enantioselectivity, making them valuable in chiral discrimination studies (Wong, Huang, Teng, Lee, & Kwong, 2004).

  • Supramolecular Chemistry : Terpyridine-metal complexes contribute significantly to supramolecular chemistry, enabling the construction of complex architectures like Sierpiński triangles and hexagonal gaskets (Wei, He, Shi, & Song, 2019).

  • Antitumor Agents : Recent research has explored terpyridines as potential antitumor agents, studying their mechanisms of action and potency compared to their metal complexes (Musioł, Malecki, Pacholczyk, & Mularski, 2021).

  • Photovoltaic and Light-Emitting Materials : Terpyridine-containing π-conjugated polymers are used in light-emitting and photovoltaic materials, showing significant potential for energy conversion applications (Liu, Shi, & Chen, 2020).

  • Nonlinear Optical (NLO) Properties : Terpyridine-based compounds are studied for their NLO properties, particularly in second harmonic generation, which is important for optical technologies (Janjua, 2018).

Safety And Hazards

According to the safety data sheet, Terpyridine is fatal if swallowed or in contact with skin. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

Recent progress in the field of terpyridine-based metallosupramolecules has been presented with a specific focus on discrete architectures . The increasing ability to exploit hierarchical self-assembly of complex, higher order supramolecular nanomaterials is discussed .

properties

IUPAC Name

2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11N3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGAZIDRYFYHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27269-04-1 (diperchlorate)
Record name 2,2',2''-Terpyridine
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DSSTOX Substance ID

DTXSID2061567
Record name 2,2':6',2''-Terpyridine
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Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2':6',2''-Terpyridine

CAS RN

1148-79-4
Record name 2,2′:6′,2′′-Terpyridine
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Record name 2,2',2''-Terpyridine
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Record name Tripyridyl
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Record name 2,2':6',2''-Terpyridine
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Record name 2,2':6',2''-TERPYRIDINE
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Synthesis routes and methods I

Procedure details

Inside the glove box, 130 mg of PDI-Br (1 eq, Mw=665.62 gr/mole, n=1.95×104 mole) were weighed in a clean vial. 14.65 mg of Pd2(DBA)3, (0.05 eq) (10% mole, Mw=915.72 gr/mole, n=1.6×10−5 mole) & 10% mole of tri-(t-Butyl)phosphine (6.75 mg, Mw=211.3902 gr/mole) were added to PDI-Br dissolved in 10 ml of toluene. The mixture was stirred for 5 min & then added dropwise to a toluenic solution of Terpy-acetylene-tributylTin. According to the TLC, the reaction is completed in 2 h. Silica gel column chromatography resulted in 231 mg (Mw=918.09 gr/mole) of the product, Terpy-PDI(dmp), 84% yield. Mass-spectra and NMR to confirm that the product was obtained as presented in FIG. 15.
Name
Terpy acetylene tributylTin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.75 mg
Type
reactant
Reaction Step Three
Quantity
14.65 mg
Type
catalyst
Reaction Step Three
Name
Yield
84%

Synthesis routes and methods II

Procedure details

The chalcone, 2-(4-octyloxycinnamoyl)pyridine (10.9 g) and the pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide (10.8 g) were combined with 150 ml of methanol, 60 ml of glacial acetic acid and 60 g of ammonium acetate. The resulting mixture was refluxed under argon for 20 hours. After cooling, the precipitate formed was filtered, washed with methanol and recrystallized two times from acetonitrile to yield 7 g of pure terpyridine, mp 101°-102°. To 25 ml of cold oleum in a round bottom flask, 4 g of the pure terpyridine was added in small portions over about 30 minutes. The reaction mixture was allowed to come to room temperature and stirred overnight. The reaction mixture was poured onto ice, filtered; the resulting solid washed with cold water, then ethanol, and dried in vacuo to provide 3.22 g of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-octyloxycinnamoyl)pyridine
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A 0.9 g amount of hydroxymethyl terpyridine tetramer was dissolved in 20 ml of dioxane. Under Argon, 0.12 g of NaH were added and stirred for 15 minutes at room temperature. After adding 0.40 g of epoxide modified silica gel, the temperature was raised to 90° C. for 72 hours. Upon cooling, the mixture was filtered and the silica was washed with a large amount of CH3OH. The product was dried in a vacuum oven at 50° C. for 8 hours. The reaction is shown schematically below:
Name
hydroxymethyl terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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